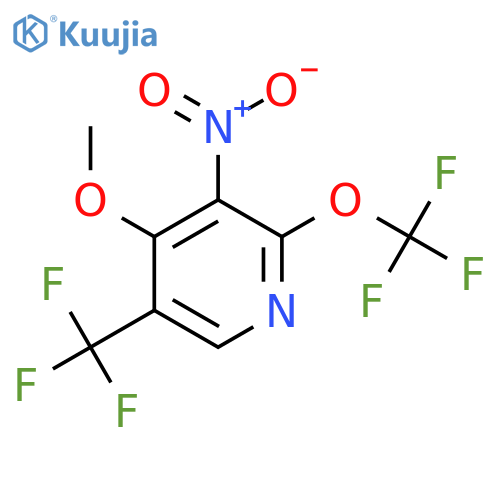Cas no 1804895-47-3 (4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

1804895-47-3 structure
商品名:4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
CAS番号:1804895-47-3
MF:C8H4F6N2O4
メガワット:306.118782997131
CID:4840596
4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4F6N2O4/c1-19-5-3(7(9,10)11)2-15-6(4(5)16(17)18)20-8(12,13)14/h2H,1H3
- InChIKey: RQRVUCWEZLWEOM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1OC)[N+](=O)[O-])OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 77.2
4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085361-1g |
4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
1804895-47-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
1804895-47-3 (4-Methoxy-3-nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
